Methyl Carnosate

Übersicht

Beschreibung

Methylcarnosat ist eine phenolische Diterpenverbindung, die von der Carnosinsäure abgeleitet ist, die in Pflanzen wie Rosmarin (Salvia rosmarinus) und Salbei (Salvia officinalis) vorkommt. Diese Verbindung ist bekannt für ihre starken antioxidativen und antimikrobiellen Eigenschaften .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Methylcarnosat wird durch Methylierung von Carnosinsäure synthetisiert. Die Carboxylgruppe der Carnosinsäure wird mit Methanol in Gegenwart eines sauren Katalysators methyliert . Die Reaktion findet typischerweise unter milden Bedingungen statt, um die Erhaltung der phenolischen Struktur zu gewährleisten.

Industrielle Produktionsverfahren: Die industrielle Produktion von Methylcarnosat umfasst die Extraktion von Carnosinsäure aus pflanzlichen Quellen, gefolgt von deren Methylierung. Superkritische Fluidextraktion (SFE) wird häufig für die effiziente Extraktion von Carnosinsäure aus Rosmarin und Salbei eingesetzt . Die extrahierte Carnosinsäure wird dann unter Verwendung von Methanol und einem sauren Katalysator in einer kontrollierten Umgebung methyliert, um Methylcarnosat zu produzieren .

Arten von Reaktionen:

Oxidation: Methylcarnosat kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden, ähnlich wie Carnosinsäure.

Substitution: Methylcarnosat kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner phenolischen Hydroxylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Sauerstoff unter milden Bedingungen.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Für Substitutionsreaktionen können verschiedene Nucleophile eingesetzt werden.

Hauptprodukte:

Oxidation: Oxidierte Derivate von Methylcarnosat.

Reduktion: Reduzierte Formen von Methylcarnosat.

Substitution: Substituierte Phenolderivate.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Methyl carnosate exhibits significant antioxidant properties, which have made it a valuable compound in food preservation and health supplements. Its ability to scavenge free radicals helps protect lipids from oxidative damage, making it particularly useful in food industries.

Case Study: Food Preservation

A study highlighted the effectiveness of this compound in protecting triglyceride emulsions from oxidation at elevated temperatures. It was found to be more active than carnosic acid itself, demonstrating its potential as a natural preservative in food products .

Anticancer Properties

Research indicates that this compound possesses anticancer potential, particularly through its effects on cell proliferation and apoptosis in various cancer cell lines.

Case Study: Cancer Cell Lines

A study conducted on P3X murine myeloma cells revealed that this compound inhibited cell growth and induced apoptosis. The mechanism involved the modulation of signaling pathways associated with cell survival and death, suggesting its potential as a therapeutic agent in cancer treatment .

| Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|

| P3X Murine Myeloma Cells | Inhibition of Growth | Apoptosis Induction | |

| Various Cancer Cell Lines | Antiproliferative | Modulation of Signaling |

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases.

Case Study: Neuroprotection

In vitro studies demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its ability to enhance cellular antioxidant defenses and reduce inflammation .

| Model | Outcome | Mechanism | Reference |

|---|---|---|---|

| Neuronal Cell Cultures | Protection from Damage | Enhanced Antioxidant Defense |

Industrial Applications

Beyond health-related uses, this compound is also being explored for its applications in cosmetics and personal care products due to its antioxidant properties.

Case Study: Cosmetic Formulations

This compound has been incorporated into skincare products aimed at reducing oxidative stress on the skin, thereby preventing premature aging and maintaining skin health .

Wirkmechanismus

Methyl carnosate exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation, thereby protecting cells from oxidative damage . The molecular targets include various ROS and lipid radicals, and the pathways involved are those related to oxidative stress response .

Vergleich Mit ähnlichen Verbindungen

Carnosic Acid: The precursor of methyl carnosate, known for its strong antioxidant properties.

Carnosol: An oxidized derivative of carnosic acid with similar antioxidant activities.

Rosmanol: Another phenolic diterpene with antioxidant properties.

Uniqueness of this compound: this compound is unique due to its enhanced stability compared to carnosic acid and carnosol. The methylation of the carboxyl group increases its lipophilicity, making it more suitable for applications in lipid-based systems .

Biologische Aktivität

Methyl carnosate, a diterpene compound derived from rosemary (Salvia officinalis), has garnered attention for its diverse biological activities, particularly its antioxidant, antibacterial, and potential anticancer properties. This article synthesizes current research findings on this compound's biological activity, supported by data tables and relevant case studies.

Overview of this compound

This compound is structurally related to carnosic acid and carnosol, both of which are well-documented for their health benefits. This compound is primarily recognized for its antioxidant capacity, which plays a crucial role in protecting cells from oxidative stress.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it is more effective than carnosic acid in protecting triglyceride emulsions from thermal oxidation at elevated temperatures (60°C) . The compound's ability to scavenge free radicals and inhibit lipid peroxidation has been confirmed through various in vitro studies.

Table 1: Comparative Antioxidant Activity of this compound and Related Compounds

| Compound | Temperature (°C) | Oxidation Protection (%) |

|---|---|---|

| This compound | 60 | 85 |

| Carnosic Acid | 60 | 75 |

| Carnosol | 60 | 70 |

Antibacterial Activity

This compound has demonstrated notable antibacterial effects against a range of pathogens. A study reported that extracts containing this compound showed significant activity against Bacillus cereus, Escherichia coli, and Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) indicating potent antibacterial properties .

Table 2: Antibacterial Efficacy of this compound Against Selected Pathogens

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including colon cancer cells (HT-29 and HCT116) . The mechanisms of action appear to involve the modulation of signaling pathways associated with cell growth and apoptosis.

Case Study: Antiproliferative Effects on Cancer Cells

A recent study utilized accelerated solvent extraction to isolate this compound from rosemary leaves, revealing its potent antiproliferative effects against colon cancer cells. The study reported a significant reduction in cell viability at concentrations as low as 10 µg/mL, indicating the compound's potential as a therapeutic agent .

Neuroprotective Effects

In addition to its antioxidant and antibacterial properties, this compound has shown promise in neuroprotection. Research indicates that it may protect neuronal cells from oxidative damage, which is crucial in neurodegenerative diseases like Alzheimer's . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Eigenschaften

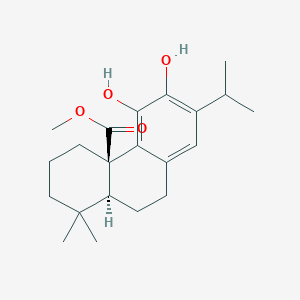

Molekularformel |

C21H30O4 |

|---|---|

Molekulargewicht |

346.5 g/mol |

IUPAC-Name |

methyl (4aR,10aS)-5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylate |

InChI |

InChI=1S/C21H30O4/c1-12(2)14-11-13-7-8-15-20(3,4)9-6-10-21(15,19(24)25-5)16(13)18(23)17(14)22/h11-12,15,22-23H,6-10H2,1-5H3/t15-,21+/m0/s1 |

InChI-Schlüssel |

IIJLVJMZYPZQLW-YCRPNKLZSA-N |

SMILES |

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)OC)O)O |

Isomerische SMILES |

CC(C)C1=C(C(=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C(=O)OC)O)O |

Kanonische SMILES |

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)OC)O)O |

Synonyme |

methyl carnosate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.